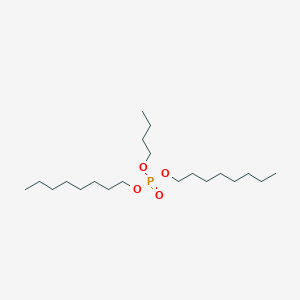

Butyl dioctyl phosphate

Description

Properties

CAS No. |

64031-59-0 |

|---|---|

Molecular Formula |

C20H43O4P |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

butyl dioctyl phosphate |

InChI |

InChI=1S/C20H43O4P/c1-4-7-10-12-14-16-19-23-25(21,22-18-9-6-3)24-20-17-15-13-11-8-5-2/h4-20H2,1-3H3 |

InChI Key |

COPHVUDURPSYBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOP(=O)(OCCCC)OCCCCCCCC |

Origin of Product |

United States |

Chemical and Physical Properties

The physicochemical properties of trialkyl phosphates are largely determined by the nature of their alkyl substituents. While specific experimental data for butyl dioctyl phosphate (B84403) is not extensively available in public literature, its properties can be inferred by comparing it with its symmetric counterparts, tributyl phosphate and trioctyl phosphate.

Table 1: Comparative Physicochemical Properties of Selected Trialkyl Phosphates

| Property | Butyl Dioctyl Phosphate (Predicted/Inferred) | Tributyl Phosphate (Experimental) | Trioctyl Phosphate (Experimental) |

| Molecular Formula | C20H43O4P | C12H27O4P nih.gov | C24H51O4P tnjchem.com |

| Molecular Weight | 378.53 g/mol | 266.31 g/mol nih.gov | 434.63 g/mol tnjchem.com |

| Appearance | Likely a colorless to pale-yellow liquid | Colorless to pale-yellow, odorless liquid osha.gov | Clear, almost colorless liquid atamankimya.com |

| Boiling Point | Higher than TBP, likely intermediate to TOP | 289 °C (decomposes) inchem.org | 215 °C at 4 mmHg tnjchem.com |

| Melting Point | Lower than TBP | < -80 °C inchem.org | -70 °C tnjchem.com |

| Density | ~0.93 - 0.95 g/cm³ at 20°C | 0.979 g/cm³ at 20 °C oecd.org | 0.920 – 0.926 g/cm³ at 20°C atamankimya.com |

| Water Solubility | Very low, likely less than TBP | ~400 mg/L at 20-25°C oecd.org | <0.1 g/100 mL at 18 °C tnjchem.com |

| Log Kow (Octanol-Water Partition Coefficient) | Higher than TBP, likely > 4 | 3.99-4.01 inchem.org | ~8.9 (Predicted) nih.gov |

Note: Some values for Butyl Dioctyl Phosphate are inferred based on the properties of related compounds due to a lack of specific experimental data in the reviewed literature.

Synthesis and Manufacturing

The synthesis of asymmetric trialkyl phosphates like butyl dioctyl phosphate (B84403) generally follows established methods for forming phosphate esters, although specific industrial manufacturing processes for this compound are proprietary.

A common laboratory and industrial method for preparing trialkyl phosphates involves the reaction of phosphorus oxychloride (POCl3) with the corresponding alcohols. who.int For an asymmetric phosphate like butyl dioctyl phosphate, a stepwise approach would be necessary. This could involve reacting phosphorus oxychloride with one equivalent of butanol, followed by the addition of two equivalents of octanol (B41247). The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct.

Another synthetic route is the phosphite (B83602) method, which involves the preparation of a dialkyl phosphorochloridite intermediate. rsc.org The synthesis of dibutyl phosphate has been explored from phosphorous acid and n-butanol. researchgate.net A similar principle could be applied for butyl dioctyl phosphate, potentially starting with the formation of a dioctyl phosphite intermediate which is then reacted with butanol.

Research and Applications

Esterification Reactions for Phosphate Ester Synthesis

Esterification represents the most direct and common approach for creating the P-O-C bonds characteristic of phosphate esters. For unsymmetrical esters like butyl dioctyl phosphate, the sequence and stoichiometry of reactant addition are critical.

The reaction of phosphorus oxychloride (POCl₃) with alcohols is a cornerstone of phosphate ester synthesis. orientjchem.org POCl₃ serves as the phosphorus source, and its three reactive P-Cl bonds can be substituted sequentially by alkoxy groups. To synthesize a mixed ester like butyl dioctyl phosphate, a stepwise approach is necessary to control the introduction of the different alkyl groups.

The synthesis can be envisioned in two primary sequences:

Sequential addition of alcohols: Phosphorus oxychloride is first reacted with two equivalents of octanol (B41247) to form the dioctyl phosphoryl chloride intermediate. This intermediate is then reacted with one equivalent of butanol to yield the final product.

Alternative sequence: The reaction could begin with one equivalent of butanol to form butyl phosphoryl dichloride, followed by the addition of two equivalents of octanol.

The reaction is generally performed in an inert solvent like benzene (B151609) or toluene. orgsyn.org Precise temperature control is crucial; the initial addition of POCl₃ is often carried out at low temperatures (e.g., -5 to 10°C) to manage the exothermic reaction, followed by heating to reflux to drive the reaction to completion. orgsyn.org

Table 1: Representative Conditions for Trialkyl Phosphate Synthesis via POCl₃

| Parameter | Condition | Source |

| Phosphorus Source | Phosphorus oxychloride (POCl₃) | orientjchem.orgorgsyn.org |

| Alcohols | n-Butanol, n-Octanol | orgsyn.org |

| Stoichiometry | 1 mole POCl₃ : 3 moles total alcohol | orgsyn.org |

| Base/HCl Scavenger | Pyridine (B92270) (approx. 1.1 moles per mole of alcohol) | orgsyn.org |

| Solvent | Dry Benzene or Toluene | orgsyn.orgorganic-chemistry.org |

| Temperature | Initial addition at -5 to 10°C, followed by reflux (2 hours) | orgsyn.org |

| Workup | Aqueous wash to remove pyridine hydrochloride, drying, and distillation | orgsyn.org |

Beyond phosphorus oxychloride, other phosphoric acid derivatives serve as precursors for butyl dioctyl phosphate. These methods can offer alternative pathways that may avoid the use of POCl₃ or allow for the synthesis from different starting materials.

One advanced method involves the reaction of a disubstituted hydrogen phosphate (a dialkyl phosphate) with an alcohol in the presence of a coupling agent, such as a carbodiimide (B86325). cdnsciencepub.com For instance, dioctyl hydrogen phosphate could be reacted with butanol using dicyclohexylcarbodiimide (B1669883) (DCC). The carbodiimide activates the phosphate for nucleophilic attack by the alcohol, forming the triester and dicyclohexylurea as a byproduct. cdnsciencepub.com

Another synthetic strategy is the alkylation of a dialkyl phosphate salt. phasetransfercatalysis.com This involves preparing the salt of dioctyl hydrogen phosphate (e.g., the potassium or tetrabutylammonium (B224687) salt) and reacting it with an alkylating agent like butyl bromide or butyl chloride. This nucleophilic substitution reaction forms the desired triester. This approach is particularly useful for creating mixed esters where one alkyl group is introduced via an alkyl halide. phasetransfercatalysis.comnih.govresearchgate.net

Furthermore, direct esterification can be performed starting from monoalkyl phosphates. nih.govresearchgate.net For example, monobutyl phosphate could be directly esterified with octanol. However, quantum chemical calculations have shown that while the first esterification (monoalkyl to dialkyl) is feasible, the second esterification (dialkyl to trialkyl) has a higher activation energy, making it less favorable under direct esterification conditions. nih.govresearchgate.net Therefore, a two-step process involving an initial direct esterification followed by an alkylating esterification is often more practical for synthesizing mixed triesters. nih.govresearchgate.net

Transesterification as a Synthetic Route

Transesterification provides an alternative, often milder, route to phosphate esters without the formation of hydrogen chloride. google.com This equilibrium-controlled process involves the exchange of alkoxy groups between an existing phosphate ester and an alcohol. To produce butyl dioctyl phosphate, one could react a readily available trialkyl or triaryl phosphate, such as tributyl phosphate or triphenyl phosphate, with octanol. google.comepo.org

The reaction can be represented as: Tributyl Phosphate + 2 Octanol ⇌ Butyl Dioctyl Phosphate + 2 Butanol Triphenyl Phosphate + 2 Octanol + 1 Butanol ⇌ Butyl Dioctyl Phosphate + 3 Phenol

To drive the reaction toward the desired product, the more volatile alcohol (butanol or phenol) is typically removed from the reaction mixture by distillation. The process requires a catalyst and elevated temperatures, generally in the range of 60 to 140°C. google.com While traditional catalysts include alkali metals or their alkoxides, these strong bases can promote side reactions. epo.org

A more advanced and efficient catalytic system employs a combination of a mild inorganic base and a phase-transfer catalyst. researchgate.net For example, potassium phosphate (K₃PO₄) in the presence of a catalyst like benzyltriethylammonium chloride (BTEAC) has been shown to effectively catalyze the transesterification of various esters with primary and secondary alcohols, affording high yields under relatively mild conditions. researchgate.net

Table 2: Catalytic System for Transesterification of Phosphate Esters

| Component | Function | Example | Source |

| Phosphate Source | Starting Ester | Triphenyl Phosphate, Tributyl Phosphate | google.comepo.org |

| Alcohol Reactant | New Alkoxy Group(s) | n-Butanol, n-Octanol | google.comresearchgate.net |

| Base Catalyst | Activates Alcohol | Potassium Phosphate (K₃PO₄) | researchgate.net |

| Co-catalyst | Phase-Transfer Catalyst | Benzyltriethylammonium Chloride (BTEAC) | researchgate.net |

| Conditions | Excess alcohol, room temp. to reflux | Varies based on reactants | researchgate.net |

Catalysis in Phosphate Ester Production

Catalysis is fundamental to the efficient and selective synthesis of phosphate esters. Both acid and base catalysts are employed, often with distinct mechanisms and applications, while phase-transfer catalysis offers a sophisticated method for overcoming reactant immiscibility.

Acid catalysis is typically employed in the direct esterification of phosphoric acid or its mono- and dialkyl derivatives with alcohols. The mechanism involves the protonation of one of the phosphoryl oxygen atoms by a Brønsted acid (like sulfuric acid or p-toluenesulfonic acid). This protonation increases the electrophilicity of the central phosphorus atom, making it more susceptible to nucleophilic attack by the oxygen of an alcohol molecule. Following the attack, a proton is eliminated from the attacking alcohol, and a molecule of water is subsequently lost to form the P-O-C ester bond. The acid catalyst is regenerated in the final step. While effective, strong mineral acids can sometimes lead to side reactions, such as alcohol dehydration.

Base catalysis operates through several mechanisms in phosphate ester synthesis. In the widely used phosphorus oxychloride method, a stoichiometric amount of a base like pyridine is essential for neutralizing the HCl byproduct. orgsyn.org However, the base can also act catalytically by activating the alcohol, forming a more nucleophilic alkoxide ion that readily attacks the phosphorus center. cdnsciencepub.com

Phase-Transfer Catalysis (PTC) is a powerful technique for reactions involving reactants that are immiscible, such as an aqueous solution of a nucleophile and an organic solution of an electrophile. crdeepjournal.orgbiomedres.us In phosphate ester synthesis, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) (quat) or phosphonium (B103445) salt (Q⁺X⁻), facilitates the transfer of an anion from the aqueous phase to the organic phase. phasetransfercatalysis.comacs.org

For example, in the alkylation of a dialkyl phosphate, an aqueous solution of sodium hydroxide (B78521) would deprotonate the dioctyl hydrogen phosphate. The phase-transfer catalyst (e.g., tetrabutylammonium bromide, Q⁺Br⁻) then exchanges its bromide anion for the dialkyl phosphate anion (ROP(O)₂O⁻) at the phase interface. The resulting ion pair, [Q⁺][⁻O(O)P(OR)₂], is soluble in the organic phase, where it can react with butyl chloride to form the triester. The catalyst, Q⁺Cl⁻, then migrates back to the aqueous interface to repeat the cycle. phasetransfercatalysis.comcrdeepjournal.org This methodology allows reactions to proceed under mild, two-phase conditions with high efficiency. biomedres.usresearchgate.net

Industrial Scale-Up and Process Development Considerations for Phosphate Ester Synthesis

The industrial synthesis of alkyl phosphate esters, such as tributyl phosphate, is most commonly achieved through the reaction of phosphoryl chloride (POCl₃) with the corresponding alcohol—in this case, a combination of butanol and octanol would be required for butyl dioctyl phosphate. wikipedia.orgnih.gov The process is typically conducted via batch or semi-batch methods, although continuous processes in microreactors are being explored for better control and efficiency. researchgate.net

Key considerations during the scale-up of this synthesis include:

Reaction Stoichiometry and Control: The reaction involves the sequential substitution of chlorine atoms on POCl₃ with alkoxy groups from the alcohols. Controlling the molar ratio of reactants is crucial. An excess of alcohol is often used to drive the reaction to completion and to increase the yield of the desired trialkyl phosphate. google.com

Temperature Management: The esterification reaction is highly exothermic. researchgate.net Maintaining a low reaction temperature, often not exceeding 35-40°C, is critical to prevent side reactions, such as the formation of alkyl chlorides from the reaction between the alcohol and the hydrogen chloride (HCl) byproduct. nih.govgoogle.com

Byproduct Removal: A significant challenge in the industrial process is the management of the HCl gas generated during the reaction. epo.org This acidic byproduct can promote the degradation of the ester product. nih.gov Industrial methods to mitigate this include sparging the reaction mixture with an inert gas to remove HCl as it forms or reacting it with a neutralizing agent. google.com One patented method involves dissolving sodium acetate (B1210297) in butanol before the reaction to neutralize the generated HCl. google.com

Process Intensification: Modern process development focuses on shifting from traditional batch reactors to continuous flow systems, such as microreactors. This approach offers superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety by minimizing the volume of reactive material at any given moment. researchgate.net Research on the continuous synthesis of TBP has demonstrated the feasibility of this method. researchgate.net

Table 1: Key Industrial Synthesis Parameters for Alkyl Phosphate Esters (Tributyl Phosphate Model)

| Parameter | Typical Value/Condition | Rationale & Considerations | Source(s) |

| Reactants | Phosphoryl Chloride (POCl₃), n-Butanol | Standard, readily available industrial chemicals for TBP synthesis. | wikipedia.orggoogle.com |

| Reactant Ratio | Excess alcohol (e.g., 3.1:1 to 3.2:1 alcohol to POCl₃) | Drives reaction towards the tri-substituted ester; minimizes partially substituted products. | google.com |

| Reaction Temperature | 10°C to 35°C | Controls high exothermicity and prevents side reactions like alkyl chloride formation. | google.comgoogle.com |

| Pressure | Atmospheric or slight vacuum | Vacuum can help remove HCl byproduct, but may increase alcohol volatilization. | google.com |

| Process Type | Batch, Semi-Batch, or Continuous (Microreactor) | Batch is traditional; continuous flow offers better control and safety. | researchgate.net |

Purity Enhancement and Stabilization Techniques for Synthesized Esters

Following synthesis, the crude alkyl phosphate ester contains various impurities that must be removed to meet commercial-grade specifications, which can be as high as 99.9% purity. google.com The primary impurities include residual alcohols, acidic species like mono- and dialkyl phosphoric acids, and organic pyrophosphates. atamanchemicals.comrivm.nl

Purity Enhancement Techniques:

Washing and Neutralization: A common initial purification step involves washing the crude ester. This is often a multi-stage process using an acidic wash (e.g., with dilute nitric acid) followed by an alkaline wash (e.g., with sodium hydroxide or sodium carbonate solution) and concluding with water washes until neutral. atamanchemicals.comgoogle.com This sequence removes acidic impurities and residual salts. A Chinese patent describes neutralizing the organic phase with gaseous ammonia (B1221849) to a pH of 7 before washing. google.com

Distillation: Fractional distillation under vacuum is a critical step for separating the high-boiling point phosphate ester from more volatile impurities like residual butanol. atamanchemicals.com For high-purity products, an entrainer such as water may be added during reduced-pressure distillation to aid in the removal of the alcohol. google.com

Adsorption: For specialized applications, such as in the nuclear industry, trace impurities and degradation products are removed by passing the ester solution through beds of adsorbent materials. Macroreticular ion-exchange resins have proven effective in adsorbing chemical and radiolytic degradation products from used tributyl phosphate solutions. google.com

Stabilization Techniques:

The long-term stability of phosphate esters is crucial, as they can degrade via hydrolysis, forming acidic byproducts that can be corrosive or interfere with the product's function. machinerylubrication.com

Acid Scavengers: To prevent acid-catalyzed degradation, stabilizers are often added to the purified product. Epoxy-containing compounds are frequently used as acid scavengers. google.com These compounds react with and neutralize any acidic species that may form during storage or use, thereby enhancing the fluid's stability.

Control of Water Content: Since hydrolysis is a primary degradation pathway, minimizing water content in the final product is essential. Drying steps, often involving heating under vacuum, are employed after the washing stages to remove residual moisture. google.com

Table 2: Common Impurities and Purification Methods for Industrial Phosphate Esters

| Impurity | Chemical Formula/Type | Origin | Purification/Removal Method | Source(s) |

| Mono- and Dibutyl Phosphate | (C₄H₉O)PO(OH)₂, (C₄H₉O)₂PO(OH) | Incomplete reaction; Hydrolysis of product | Alkaline washing (e.g., with NaOH, Na₂CO₃) | atamanchemicals.comgoogle.com |

| Residual Alcohol | n-Butanol, Octanol | Excess reactant from synthesis | Vacuum distillation; Azeotropic distillation with water | google.comatamanchemicals.com |

| Hydrogen Chloride | HCl | Reaction byproduct | Neutralization (e.g., with NH₃, NaOAc); Inert gas sparging | google.comgoogle.comgoogle.com |

| Organic Pyrophosphates | (RO)₂(O)P-O-P(O)(OR)₂ | Side reactions at elevated temperatures | Alkaline washing | atamanchemicals.com |

| Water | H₂O | Introduced during washing steps | Drying under vacuum | google.com |

Solvent Extraction Applications

Solvent extraction, or liquid-liquid extraction, is a process that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic phase. Organophosphorus compounds are central to many industrial solvent extraction processes due to their ability to act as powerful extractants, forming stable complexes with metal ions and facilitating their transfer into the organic phase.

Actinide and Lanthanide Extraction in Nuclear Fuel Reprocessing (e.g., Uranium, Plutonium, Cerium)

The recovery and purification of actinides such as uranium and plutonium from spent nuclear fuel is a critical step in the nuclear fuel cycle. The Plutonium Uranium Reduction Extraction (PUREX) process, used worldwide, relies on an organic solvent composed of a neutral organophosphorus extractant in a hydrocarbon diluent. iaea.orgtennacadofsci.org The standard extractant for this process is tri-n-butyl phosphate (TBP). researchgate.netcea.fr The fundamental chemistry of the PUREX process involves the extraction of uranium (as UO₂²⁺) and plutonium (as Pu⁴⁺) from a nitric acid feed solution into the organic phase, leaving most fission products, including lanthanides, in the aqueous raffinate. cea.friaea.org

The extraction mechanism relies on the ability of the phosphoryl oxygen (P=O) in the TBP molecule to act as a Lewis base, donating electron density to the actinide metal center to form a neutral solvate complex, such as UO₂(NO₃)₂(TBP)₂. This complex is highly soluble in the organic diluent (typically a high-purity alkane like n-dodecane), driving the separation. tandfonline.com

As a mixed alkyl phosphate, Butyl dioctyl phosphate would be expected to function as a neutral extractant in a manner analogous to TBP. The presence of longer octyl chains compared to TBP's butyl chains generally leads to several predictable changes in properties:

Increased Lipophilicity: The longer alkyl chains increase the molecule's affinity for the organic phase, which can reduce its solubility in the aqueous phase and potentially lower solvent losses. unt.edu

Steric Effects: The bulkier octyl groups may influence the kinetics and thermodynamics of complex formation.

Extraction Strength: Higher homologs of TBP, such as tri(n-hexyl) phosphate (THP) and tri(2-ethylhexyl) phosphate (TEHP), have shown higher extraction power for uranium and plutonium, which allows for greater solvent loading but can make subsequent stripping of the metals from the organic phase more difficult. unt.edu

The separation of trivalent lanthanides and actinides is another significant challenge in advanced reprocessing schemes. d-nb.infoosti.gov Processes like TALSPEAK (Trivalent Actinide Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) use an acidic extractant, di(2-ethylhexyl) phosphoric acid (HDEHP), to separate these groups. hbni.ac.in While neutral phosphates are not the primary extractants in these specific partitioning processes, they are often used in synergistic systems.

Heavy Metal Ion Separation from Aqueous Solutions (e.g., Mercury, Palladium)

The removal of toxic heavy metals from industrial wastewater and process streams is an environmental and economic imperative. Solvent extraction using organophosphorus compounds is a viable method for the selective recovery of these metals.

Mercury (Hg): The extraction of mercury(II) from acidic chloride solutions has been demonstrated using TBP. iaea.org In this system, TBP acts as a cationic carrier in acidic conditions, forming a neutral complex with the anionic mercury chloride species (e.g., [HgCl₃]⁻ or [HgCl₄]²⁻), facilitating its transfer to the organic phase. Butyl dioctyl phosphate, with its similar phosphoryl donor group, could be applied in similar systems for mercury removal.

Palladium (Pd): Palladium is a precious metal whose recovery from spent catalysts and electronic waste is of high value. Solvent extraction is a favored method for its separation due to high selectivity. researchgate.net While amine-based extractants are common, organophosphorus compounds are also effective. Tri-isobutyl phosphine (B1218219) sulfide (B99878) (TIBPS) is a commercial extractant used for palladium recovery. nih.gov Neutral organophosphorus extractants like phosphine oxides and phosphonates have also been investigated. For instance, phosphonium-based extractants have shown effective extraction of palladium(II) from hydrochloric acid solutions. researchgate.net The selectivity of these extractants is often dependent on the acidity of the aqueous solution. researchgate.net

Organic Acid Recovery through Reactive Extraction

Reactive extraction is an enhanced form of solvent extraction where the target solute (an organic acid) reacts reversibly with the extractant in the organic phase to form a complex. researchgate.netresearchgate.net This chemical interaction dramatically increases the distribution coefficient, allowing for efficient recovery of acids from dilute aqueous solutions, such as fermentation broths. researchgate.netugent.be

Phosphorus-bonded oxygen donor extractants, particularly tri-n-butyl phosphate (TBP) and tri-n-octylphosphine oxide (TOPO), are widely used for this purpose. ugent.bebibliotekanauki.pl The extraction mechanism involves the formation of hydrogen bonds between the carboxylic acid proton and the phosphoryl oxygen of the extractant. srce.hr The efficiency of the extraction depends on the extractant type, the diluent used in the organic phase, and the pH of the aqueous feed. bibliotekanauki.pl Butyl dioctyl phosphate, as a phosphate ester, is well-suited for this application, offering a balance of properties derived from its butyl and octyl groups. Studies on TBP show its effectiveness in recovering acids such as vanillic acid, lactic acid, and succinic acid. bibliotekanauki.plsrce.hr

Synergistic Extraction Systems Utilizing Phosphate Esters

Synergistic extraction occurs when the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction efficiencies. researchgate.net This phenomenon is of great industrial importance as it can significantly enhance separation factors and reduce reagent concentrations. A common synergistic system involves combining an acidic extractant (which extracts metal ions via a cation-exchange mechanism) with a neutral, solvating extractant. osti.gov

A classic example is the extraction of uranium from sulfate (B86663) liquors using a mixture of di(2-ethylhexyl) phosphoric acid (D2EHPA) and a neutral organophosphorus compound like TBP. osti.gov The D2EHPA forms a chelate with the uranyl ion, while the neutral TBP molecule coordinates to the complex, displacing residual water molecules. This displacement increases the organophilicity of the complex, thereby enhancing its extraction into the organic phase. researchgate.net The general reaction can be represented as:

UO₂²⁺(aq) + 2(HDEHP)₂(org) + S(org) ⇌ UO₂(DEHP)₂(HDEHP)₂(S)(org) + 2H⁺(aq)

where S is the neutral synergist (e.g., TBP).

Butyl dioctyl phosphate, as a neutral solvating agent, would be an effective synergist in such systems, potentially offering different steric and solubility characteristics compared to TBP or TOPO. mdpi.comresearchgate.net Research has shown that the synergistic enhancement factor depends on the structure of both the acidic and neutral extractants. osti.gov

| Acidic Extractant | Neutral Synergist | Metal Ion | Synergistic Effect |

| Di(2-ethylhexyl) phosphoric acid (D2EHPA) | Tri-n-butyl phosphate (TBP) | Uranium(VI) | Strong enhancement observed in sulfate and phosphate media. osti.gov |

| Di(2-ethylhexyl) phosphoric acid (D2EHPA) | Tri-n-octyl phosphine oxide (TOPO) | Alkaline Earths (Ca, Sr) | Positive synergism observed. researchgate.net |

| Cyanex 572 | Tri-n-butyl phosphate (TBP) | Yttrium(III) | Strong synergism observed in nitric acid solution. researchgate.net |

| Thenoyltrifluoroacetone (HTTA) | Alkyl Phosphates/Phosphonates/Phosphine Oxides | Lanthanides | Synergistic effect increases in the order: phosphates < phosphonates < phosphine oxides. mdpi.com |

This table presents examples of synergistic systems where a neutral phosphate ester like Butyl dioctyl phosphate could function as the synergist.

Polymer Inclusion Membrane (PIM) Development and Performance in Separation Processes

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane that consists of a base polymer (e.g., polyvinyl chloride (PVC) or cellulose (B213188) triacetate (CTA)), a carrier (extractant), and often a plasticizer, cast into a thin, stable film. mdpi.comnih.gov PIMs combine the selectivity of liquid-liquid extraction with the operational simplicity of membrane processes, offering a greener alternative by minimizing the use of volatile organic solvents. researchgate.net

The plasticizer plays a crucial role in PIMs. It enhances the flexibility and durability of the polymer film and, more importantly, acts as a solvent for the carrier, creating a liquid-like environment within the polymer matrix that facilitates the diffusion of the metal-carrier complex from the feed side to the stripping side of the membrane. nih.govresearchgate.net

Phosphate esters are frequently used as plasticizers in PIMs. For example, tris(2-ethylhexyl) phosphate (TEHP) and tris(2-butoxyethyl) phosphate (TBEP) have been studied extensively. nih.govresearchgate.netmdpi.com The choice of plasticizer can significantly impact the membrane's physical properties and transport performance. mdpi.com

Compatibility and Stability: The plasticizer must be compatible with the base polymer and carrier to form a homogeneous and stable membrane. mdpi.com

Transport Efficiency: The dielectric constant and viscosity of the plasticizer influence the kinetics of the extraction and stripping reactions at the membrane interfaces and the mobility of the complex within the membrane. researchgate.net Studies have shown that plasticizers with higher dielectric constants, like 2-nitrophenyl octyl ether (NPOE), can lead to higher transport fluxes for certain metal ions compared to some phosphate plasticizers. researchgate.net

Role as Plasticizers in Polymer Systems: Mechanistic Insights into Compatibility and Performance

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. kinampark.com They function by inserting themselves between polymer chains, which increases the intermolecular spacing ("free volume") and disrupts the rigid polymer-polymer interactions. kinampark.comadeka.co.jp This allows the polymer chains to move more freely, lowering the glass transition temperature (Tg) and resulting in a softer, more flexible material. adeka.co.jp This mechanism is particularly important for inherently brittle polymers like PVC.

Phosphate esters, including triaryl, alkyl diaryl, and trialkyl phosphates, are a significant class of plasticizers, often chosen for their excellent flame-retardant properties in addition to their plasticizing effects. taylorandfrancis.comatamanchemicals.com

The performance of a phosphate plasticizer is governed by its chemical structure:

Compatibility: The plasticizer's polarity and molecular structure must be compatible with the polymer to prevent it from leaching or migrating out of the material over time. google.com

Efficiency: The ability of a plasticizer to lower the Tg is a measure of its efficiency. Generally, smaller molecules with higher solvating power are more efficient.

Low-Temperature Flexibility: Linear alkyl groups tend to impart better low-temperature performance compared to aromatic or highly branched structures. taylorandfrancis.com

Volatility and Permanence: Higher molecular weight plasticizers are less volatile and less prone to migration, leading to better permanence. taylorandfrancis.com

Butyl dioctyl phosphate, possessing both short (butyl) and long (octyl) linear alkyl chains, would likely offer a balanced set of properties. It would be expected to have better low-temperature flexibility than purely aromatic phosphates (like tricresyl phosphate) and lower volatility than short-chain phosphates (like triethyl phosphate). taylorandfrancis.comatamanchemicals.com Its compatibility with PVC would be high due to the polar phosphate group, while the alkyl chains provide the necessary volume to separate the polymer chains effectively. sciencemadness.org

| Plasticizer | Key Structural Feature(s) | Typical Performance Characteristics in PVC |

| Tricresyl Phosphate (TCP) | Aromatic (cresyl) groups | Good flame retardancy, low volatility, poor low-temperature flexibility. taylorandfrancis.comatamanchemicals.com |

| Tri(2-ethylhexyl) Phosphate (TEHP/TOF) | Branched C8 alkyl groups | Good low-temperature properties, but higher volatility than TCP. taylorandfrancis.com |

| Tri-n-butyl Phosphate (TBP) | Short, linear C4 alkyl groups | High solvating power, but relatively high volatility. |

| Butyl dioctyl phosphate | Mixed C4 and C8 alkyl groups | Expected: A balance of good solvating power, good low-temperature flexibility, and moderate volatility. |

This table provides a comparative overview of phosphate ester plasticizers to contextualize the expected performance of Butyl dioctyl phosphate.

Fire Retardancy Mechanisms of Organophosphorus Compounds in Various Materials

Organophosphorus compounds, a prominent class of halogen-free flame retardants, function through complex and versatile mechanisms that interfere with the combustion cycle of polymeric materials. frontiersin.orgnih.gov Their effectiveness stems from their ability to act in both the condensed (solid) phase and the gas phase, with the specific pathway being highly dependent on the chemical structure of the organophosphorus compound, particularly the oxidation state of the phosphorus atom, and the nature of the polymer substrate. nih.govmdpi.comnih.gov

The primary mechanisms of action are twofold:

Condensed-Phase Mechanism: This involves the flame retardant altering the thermal decomposition pathway of the polymer to promote the formation of a protective layer of carbonaceous char. nih.govfrontiersin.org This char layer insulates the underlying material from the heat of the flame, reduces the rate of pyrolysis, and limits the release of flammable volatile compounds that fuel the fire. mdpi.comnih.gov

Gas-Phase Mechanism: This mechanism involves the release of volatile, phosphorus-containing species during combustion. frontiersin.orgempa.ch These species act as radical scavengers in the flame, interrupting the exothermic chain reactions of combustion and effectively quenching the flame. nih.govkmtindustrial.comnih.gov

Condensed-Phase Action: Char Formation

The condensed-phase activity is a hallmark of many organophosphorus flame retardants, especially those with a high level of oxygenation at the phosphorus atom, such as phosphate esters. mdpi.comfrontiersin.org When the material is heated, these compounds decompose to produce phosphorus acids (e.g., phosphoric acid, polyphosphoric acid). frontiersin.orgalfa-chemistry.com These acids act as powerful catalysts for the dehydration of the polymer backbone. frontiersin.orgresearchgate.net This process extracts water molecules from the polymer structure, facilitating cross-linking, cyclization, and ultimately, the formation of a stable, insulating carbonaceous char. nih.govmdpi.comspecialchem.com

This char layer serves several critical functions:

It acts as a physical barrier, shielding the virgin polymer from external heat flux. frontiersin.orgspecialchem.com

It slows down the mass transfer of flammable pyrolysis gases to the flame zone. frontiersin.org

It limits the diffusion of oxygen to the polymer surface, thereby starving the combustion process. frontiersin.orgfrontiersin.org

Furthermore, the generated phosphoric substances can form a glassy, molten layer on the material's surface, which further inhibits the transfer of heat and combustible gases. nih.gov The effectiveness of char promotion is often evaluated by measuring the char yield in thermogravimetric analysis (TGA). A higher char residue for a flame-retarded polymer compared to the neat polymer indicates a strong condensed-phase action. nih.gov

Gas-Phase Action: Radical Scavenging

The gas-phase mechanism is predominant for organophosphorus compounds that can readily volatilize or decompose to release active phosphorus species. nih.govrsc.org During combustion, the high-energy, self-sustaining reactions in a flame are propagated by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. nih.gov Organophosphorus flame retardants decompose under heat to release phosphorus-containing radicals, such as PO•, PO₂, and HPO. nih.govkmtindustrial.comcnrs.fr

These phosphorus-based radicals are highly effective at trapping the key H• and OH• radicals, converting them into less reactive species. nih.govnih.gov This "quenching" effect interrupts the combustion chain reaction, reduces the flame temperature, and can lead to self-extinguishing behavior. kmtindustrial.commatec-conferences.org The efficiency of the gas-phase action can be inferred from cone calorimetry data; a reduction in the effective heat of combustion (EHC) or an increase in the CO/CO₂ ratio suggests flame inhibition in the gas phase. nih.govmatec-conferences.org Compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives are well-known for their significant gas-phase activity. mdpi.comcnrs.frmdpi.com

Influence of Chemical Structure

The balance between condensed-phase and gas-phase activity is dictated by the molecular structure of the organophosphorus flame retardant.

Phosphate Esters (e.g., Triphenyl Phosphate, Butyl Dioctyl Phosphate): These compounds, with a P(+5) oxidation state, primarily act in the condensed phase. researchgate.netfrontiersin.org They readily decompose to form phosphoric acids, which are excellent charring agents. mdpi.comfrontiersin.org

Phosphonates and Phosphinates: Compounds with direct P-C bonds are often more thermally stable. nih.gov Depending on their structure, they can exhibit a mix of condensed- and gas-phase actions. Some, particularly those containing DOPO-like structures, are designed to release PO• radicals and act in the gas phase. mdpi.com

Research Findings in Different Polymer Systems

The efficacy and dominant mechanism of organophosphorus flame retardants are highly dependent on the polymer matrix.

| Polymer System | Organophosphorus FR Example | Key Findings & Mechanisms | Performance Data |

| Epoxy Resins | DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) | Primarily gas-phase action by releasing PO• radicals. cnrs.fr Reduces heat release rate significantly. cnrs.fr | Neat EP p-HRR: >1000 kW/m²EP/DOPO p-HRR: ~684 kW/m² cnrs.fr |

| Epoxy Resins | PEPA (caged bicyclic phosphate) | Strong condensed-phase action, promoting a more effective char layer than DOPO. cnrs.fr | Neat EP p-HRR: >1000 kW/m²EP/PEPA p-HRR: ~538 kW/m² cnrs.fr |

| Polycarbonate (PC) | Bisphenol A bis(diphenyl phosphate) (BDP) | Acts in both gas and condensed phases. mdpi.com Forms volatile phosphorus species and enhances char formation. matec-conferences.org | Neat PC LOI: 25%PC + 5% DOPO-derivative LOI: 32.8% nih.gov |

| Polyethylene (PE) | Phosphonate-functionalized PE | The phosphonate (B1237965) group acts in the condensed phase, enhancing char formation and thermal stability even at low concentrations. rsc.org | Significant reduction in peak heat release rate (pHRR) and total heat release (THR) compared to neat LDPE. rsc.org |

| Polylactic Acid (PLA) | Azo-Boron-BPA/Polydopamine | Synergistic effect increases char formation and reduces the degradation rate of PLA. nih.gov | Increased LOI and decreased p-HRR in cone calorimetry tests. nih.gov |

p-HRR: Peak Heat Release Rate; LOI: Limiting Oxygen Index. Higher LOI and lower p-HRR indicate better flame retardancy.

Degradation Pathways in Environmental Matrices

The environmental persistence of butyl dioctyl phosphate is dictated by several degradation pathways, including chemical breakdown in water, decomposition by radiation, and photodegradation.

Hydrolysis is a primary abiotic degradation pathway for organophosphate esters (OPEs) in aquatic environments. The process involves the cleavage of the P-O-C ester bonds. oup.com For a mixed alkyl phosphate like butyl dioctyl phosphate, this would occur stepwise, yielding dialkyl and monoalkyl phosphate esters. The principal reactions involved in the breakdown of OPEs are hydrolysis, oxidation, alkylation, and dealkylation. oup.com

Radiolysis, or decomposition induced by ionizing radiation, is a significant degradation pathway, particularly in environments associated with nuclear fuel processing where OPEs like TBP are used as solvents. colab.wsnih.govosti.gov The process is initiated by the interaction of radiation (such as gamma rays) with the compound, leading to the formation of radical species. tandfonline.com For alkyl phosphates, this results in the formation of radicals on the alkyl chains. omegainfo.sk

Studies on TBP show that its radiolysis leads to the formation of acidic degradation products, primarily dibutyl phosphoric acid (DBP) and monobutyl phosphoric acid (MBP). osti.govresearchgate.netresearchgate.net The efficiency of radiolysis is often quantified by a G-value, which represents the number of molecules changed per 100 eV of energy absorbed. The degradation of TBP and the formation of its products have been quantified in various studies. colab.wsosti.gov The presence of water can significantly lower the yield of acidic products during the γ-radiolysis of TBP solutions. researchgate.net

Table 1: Radiolytic Yields (G-values) for the Degradation of Tributyl Phosphate (TBP) and Formation of Dibutyl Phosphoric Acid (DBP)

Data from studies on 1M TBP in n-dodecane, an analogue for Butyl Dioctyl Phosphate. G-value is in µmol/J.

| Radiation Type | G(-TBP) Degradation | G(+DBP) Formation | Source |

|---|---|---|---|

| Low LET (Gamma) | 0.36 | 0.18 | osti.govresearchgate.net |

| High LET (Alpha) | 0.14 | 0.047 | osti.govresearchgate.net |

LET: Linear Energy Transfer

Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The photostability of OPEs varies based on their chemical structure, with alkyl, halogenated, and aryl OPEs showing different degradation efficiencies. mdpi.com While some studies indicate that alkyl phosphates can be degraded by light, others suggest this pathway is slow compared to biodegradation. nih.govresearchgate.net

The photodegradation of OPEs can be significantly enhanced by advanced oxidation processes (AOPs), such as the UV/H₂O₂ system or photocatalysis using materials like titanium dioxide (TiO₂). mdpi.com These processes generate highly reactive hydroxyl radicals (•OH) that attack the OPE molecule, initiating its decomposition. mdpi.com For instance, the degradation of tris(2-chloroethyl) phosphate (TCEP) was confirmed using 185 + 254 nm UV irradiation, which induces the formation of •OH from water molecules. mdpi.com Heterogeneous phototransformation of organophosphite antioxidants in dust, a related class of compounds, has been shown to produce hydroxylated and hydrolyzed products. researchgate.net

Biotransformation and Microbial Biodegradation Mechanisms

Biodegradation by microorganisms is considered a major process for the elimination of OPEs from the environment. gdut.edu.cnplos.org Various bacterial and fungal species can utilize OPEs as a source of carbon and phosphorus. oup.commsu.ru The primary mechanism is enzymatic hydrolysis of the phosphate ester bonds, catalyzed by enzymes such as phosphotriesterases (PTEs), organophosphate hydrolase (OPH), and phosphatases. oup.comresearchgate.netnih.gov

This enzymatic cleavage is the most significant step in detoxification, breaking down the parent triester into less harmful diester and monoester metabolites. oup.comscielo.org.mx For butyl dioctyl phosphate, this would result in the formation of dibutyl phosphate, dioctyl phosphate, and their respective monoesters, followed by the release of butanol, octanol, and orthophosphate, which can be further degraded. who.int Studies on TBP and other non-halogenated OPEs confirm that di-alkyl phosphates (DAPs) are the most predominant transformation products that accumulate during aerobic biodegradation. gdut.edu.cn Several bacterial genera, including Pseudomonas, Sphingomonas, Klebsiella, and Rhodococcus, have been identified as effective degraders of OPEs. gdut.edu.cnplos.orgnih.govresearchgate.net

Table 2: Aerobic Biodegradation Half-Lives of Non-Halogenated OPE Analogues

Data from enriched sludge cultures.

| Compound | Half-Life (hours) | Source |

|---|---|---|

| Tris(n-butyl) phosphate (TNBP) | 99.0 | gdut.edu.cn |

| Tris(2-butoxyethyl) phosphate (TBOEP) | 20.3 - 21.6 | gdut.edu.cn |

| Trisphenyl phosphate (TPHP) | 12.8 - 14.8 | gdut.edu.cn |

Environmental Distribution, Fate, and Partitioning Behavior in Multi-Compartment Systems

OPEs, including by inference butyl dioctyl phosphate, are widespread environmental contaminants detected in various matrices such as air, water, sediment, soil, and biota. nih.govwho.intnih.gov Their distribution is governed by their physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which influences their tendency to adsorb to soil and sediment or bioaccumulate in organisms.

As OPEs are physically added to products rather than chemically bonded, they can leach, volatilize, or abrade into the environment. wikipedia.org Due to their varied properties, different OPEs partition differently. For example, TBP has been frequently detected in air, water, sediment, and aquatic life, though generally at low levels. who.int The potential for bioaccumulation is considered moderate. Measured bioconcentration factors (BCF) for TBP in fish species range from 6 to 49. who.int The detection of OPEs in remote regions like the Arctic provides evidence of their capacity for long-range environmental transport. nih.govfrontiersin.org

Characterization of Environmentally Derived Transformation Products

The degradation of butyl dioctyl phosphate in the environment leads to the formation of various transformation products (TPs). The most consistently identified TPs from the breakdown of parent OPE triesters are their corresponding diester (di-OPEs) and monoester (mono-OPEs) metabolites. gdut.edu.cnnih.govnih.gov

Hydrolysis and Biodegradation Products : The primary transformation products from the hydrolytic and microbial degradation of butyl dioctyl phosphate are expected to be Dibutyl phosphate (DBP) , Dioctyl phosphate (DOP) , Butyl monooctyl phosphate , and subsequently Monobutyl phosphate (MBP) and Monooctyl phosphate (MOP) . Studies on other OPEs consistently show the accumulation of these dialkyl phosphates (DAPs) in various environmental settings. gdut.edu.cnnih.gov

Radiolysis Products : In environments subjected to ionizing radiation, the main degradation products of analogous alkyl phosphates like TBP are DBP and MBP. researchgate.net

Other Transformation Products : More complex biotransformations can also occur. Studies on other OPEs have identified hydroxylated metabolites in plants and other organisms. nih.gov For example, research on organophosphite antioxidants, which are structurally related, identified hydroxylated, dealkylated, and methylated products following phototransformation. researchgate.net The identification of these varied TPs is crucial, as they may have their own distinct environmental fate and toxicity profiles.

Advanced Analytical Methodologies for Quantitative and Qualitative Assessment of Phosphate Esters

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of phosphate (B84403) esters like Butyl dioctyl phosphate due to their high separation efficiency and sensitivity. These techniques are widely used for determining phosphate ester concentrations in environmental and biological samples. nih.gov

Gas Chromatography (GC) with Selective Detection

Gas chromatography is a powerful tool for the analysis of semi-volatile and non-polar compounds such as Butyl dioctyl phosphate. When coupled with selective detectors, it offers enhanced sensitivity and specificity for phosphorus-containing molecules.

The Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen and phosphorus. This makes it particularly suitable for the analysis of organophosphate esters, providing high sensitivity with detection limits often in the low nanogram range. nih.govmdpi.com The NPD's selectivity minimizes interference from matrix components, which is crucial when analyzing complex samples.

The Flame Photometric Detector (FPD) is another selective detector used for phosphorus and sulfur-containing compounds. In phosphorus mode, the FPD exhibits excellent sensitivity and selectivity for phosphate esters. oup.com It is a robust and reliable detector for environmental analysis of these compounds. cdc.gov Both NPD and FPD are considered to have similar detectability for many organophosphate flame retardants. mdpi.com

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with an NPD has been shown to be effective for profiling alkyl phosphates in complex matrices like petroleum samples. ualberta.ca This advanced technique provides superior separation capabilities compared to conventional GC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique for the identification and quantification of Butyl dioctyl phosphate. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. chromatographyonline.com GC-MS is frequently used for the analysis of organophosphate esters in various sample types, including water and biological tissues. chromatographyonline.comfrontiersin.org

In GC-MS analysis, the compound is first separated on a GC column and then introduced into the mass spectrometer, where it is ionized. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for unambiguous identification. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity. mdpi.com

The application of GC-MS for the analysis of alkyl phosphates in petroleum and environmental samples has been well-documented. researchgate.netnih.gov For dialkyl phosphates, which are less volatile, a derivatization step, such as trimethylsilylation, may be necessary before GC-MS analysis. digitaloceanspaces.com

Table 1: Representative GC-MS Parameters for Organophosphate Ester Analysis

| Parameter | Value/Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50°C, ramp to 300°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

This table presents typical parameters and may require optimization for the specific analysis of Butyl dioctyl phosphate.

Ion Chromatography (IC) for Acidic Degradation Products

Butyl dioctyl phosphate can undergo hydrolysis to form acidic degradation products, such as dibutyl phosphate (DBP) and monobutyl phosphate (MBP). osti.gov Ion chromatography is a key technique for the separation and quantification of these ionic species. cdc.govresearchgate.net

IC separates ions based on their affinity for an ion-exchange resin. When coupled with a conductivity detector, it can detect and quantify various anionic species. thermofisher.com For complex mixtures, coupling IC with high-resolution accurate-mass spectrometry (HRMS) provides enhanced identification capabilities for unknown degradation products. thermofisher.comthermofisher.comslideshare.net This technique is particularly useful in studying the degradation pathways of phosphate esters.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of organophosphate esters, including those that are less volatile or thermally labile. nih.govnih.gov HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS) for highly sensitive and selective analysis. nih.govnih.govresearchgate.net

This method has been successfully applied to determine a broad spectrum of organophosphate esters and their metabolites in various matrices, including human serum, urine, and milk. nih.gov The use of different ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), allows for the analysis of a diverse range of these compounds. mdpi.com

Spectroscopic Characterization Methods

Spectroscopic techniques are invaluable for elucidating the molecular structure of Butyl dioctyl phosphate.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule. The FTIR spectrum of Butyl dioctyl phosphate would exhibit characteristic absorption bands corresponding to its molecular structure.

Key characteristic peaks for organophosphate esters include:

P=O stretching: A strong absorption band typically found in the region of 1300-1250 cm⁻¹.

P-O-C stretching: Strong absorption bands in the 1050-950 cm⁻¹ region.

C-H stretching: Bands in the 3000-2850 cm⁻¹ region corresponding to the butyl and octyl alkyl chains.

FTIR has been effectively used to monitor the degradation of tributyl phosphate (TBP) to its acidic byproducts, dibutyl phosphate (DBP) and monobutyl phosphate (MBP). acs.orgresearchgate.netresearchgate.net This demonstrates its utility in studying the stability and transformation of phosphate esters.

Table 2: Expected FTIR Absorption Bands for Butyl dioctyl phosphate

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) Stretch | 2960-2850 | Strong |

| P=O Stretch | ~1270 | Strong |

| P-O-C Stretch | ~1030 | Strong |

| C-H Bend | 1470-1370 | Medium |

Note: The exact positions of the absorption bands can be influenced by the molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR) for Structural Analysis and Degradation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Phosphorus-31 NMR (³¹P NMR), serves as a powerful and direct tool for the structural elucidation and investigation of degradation pathways of organophosphate esters (OPEs) like Butyl dioctyl phosphate. oxinst.com Due to its 100% natural abundance and a nuclear spin of ½, the ³¹P nucleus is one of the more straightforward nuclei to study by NMR, providing sharp signals over a wide chemical shift range. oxinst.comhuji.ac.il This technique is highly effective for identifying phosphorus-containing compounds without interference from other elements. oxinst.com

Structural Analysis: The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom. slideshare.net This allows for the differentiation between various classes of organophosphorus compounds. For instance, organophosphates typically resonate in a distinct region of the spectrum, separate from other species like organophosphites or their degradation products. acs.org In a decoupled ³¹P NMR spectrum, the signal for a compound like Butyl dioctyl phosphate would appear as a singlet, and its specific chemical shift would be characteristic of its triester structure. huji.ac.il Theoretical studies and empirical data have established correlations between the structure of OPEs and their ³¹P chemical shifts, with factors like the electronegativity of substituents and bond angles influencing the resonance position. slideshare.netresearchgate.netrsc.org

Degradation Studies: ³¹P NMR is exceptionally well-suited for monitoring the degradation of OPEs in various processes, such as photocatalysis or thermal decomposition. researchgate.netscielo.brnih.gov As the parent ester degrades, new signals corresponding to degradation products, like dialkyl phosphates or inorganic phosphate, will appear in the spectrum. scielo.br For example, the degradation of esters like tributyl phosphate (TBP) and tris(2-butoxyethyl) phosphate (TBEP) through a UV/H₂O₂ process has been successfully monitored using ³¹P NMR. researchgate.netscielo.br The disappearance of the signal for the parent compound and the emergence of new signals at different chemical shifts provide direct evidence of degradation. researchgate.net Researchers have observed that as OPEs are converted to inorganic phosphates, the phosphorus nuclei become less shielded, resulting in new signals appearing downfield. scielo.br This allows for a semi-quantitative assessment of the degradation rate and the identification of major phosphorus-containing byproducts without extensive sample preparation. researchgate.netscielo.br

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Organophosphorus Compounds This table provides representative chemical shift ranges. Actual values can vary based on solvent and specific molecular structure.

| Compound Class | Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|

| Organophosphates | (-20) – 5 | acs.org |

| Organophosphite Diesters | 5 – 20 | acs.org |

| Organophosphites | 125 – 140 | acs.org |

| Inorganic Phosphate (Q⁰) | ~2 | scielo.br |

| Phosphoric Acid (85%) | 0 (Reference) | scielo.br |

Advanced Sample Preparation and Derivatization Techniques for Trace Analysis

The quantitative analysis of Butyl dioctyl phosphate at trace levels in complex environmental or industrial samples presents significant challenges due to its polarity and relatively low volatility. drawellanalytical.com To overcome these issues and enable sensitive detection, typically by gas chromatography (GC), advanced sample preparation and derivatization techniques are essential. researchgate.netsigmaaldrich.com

Sample Preparation using Solid-Phase Extraction (SPE): Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for OPEs, allowing for their isolation and pre-concentration from various matrices such as water, soil, sediment, and consumer products. sigmaaldrich.comresearchgate.netdrawellanalytical.com The technique involves passing a liquid sample through a solid sorbent that retains the analyte of interest. sigmaaldrich.com The choice of sorbent is critical and depends on the properties of the analyte and the sample matrix. For OPEs, various SPE cartridges are used, including those with aminopropyl silica (B1680970) gel, which has shown good purification performance. researchgate.net The retained analytes are then eluted with a small volume of an appropriate solvent, effectively concentrating the sample and removing interfering matrix components. unitedchem.com Automated SPE systems can further enhance reproducibility and sample throughput. nih.govgcms.cz

Derivatization for Chromatographic Analysis: Many phosphate esters, particularly their dialkyl phosphate degradation products, are not sufficiently volatile or thermally stable for direct analysis by GC. drawellanalytical.com Derivatization is a chemical modification process that converts these polar analytes into more volatile and thermally stable forms, improving their chromatographic behavior and detection sensitivity. drawellanalytical.commdpi.com

Common derivatization strategies for phosphate esters include:

Silylation: This is a widely used method where active hydrogens (like the -OH group in a dialkyl phosphate) are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed. digitaloceanspaces.comrsc.org This approach has been successfully used for the analysis of dibutyl phosphate and bis(2-ethylhexyl) phosphate in petroleum samples. digitaloceanspaces.comrsc.org

Alkylation: This involves adding an alkyl group, such as a methyl or pentafluorobenzyl (PFB) group. mdpi.comnih.gov Reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) are used. nih.govmdpi.com PFBBr derivatization, for instance, has been applied to the analysis of dialkyl phosphate metabolites in urine, followed by GC-MS detection. nih.gov

These techniques significantly lower the limits of detection, enabling the quantification of trace amounts of OPEs and their metabolites in complex samples. digitaloceanspaces.comnih.gov

Table 2: Overview of Sample Preparation and Derivatization Methods for Phosphate Esters

| Technique | Target Analyte(s) | Reagent/Sorbent | Matrix | Purpose | Reference(s) |

|---|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Dialkyl Phosphate Metabolites | - | Urine | Analyte extraction & cleanup | nih.gov |

| Solid-Phase Extraction (SPE) | Organophosphate Esters | Aminopropyl silica gel | Dust, Soil, Sediment | Cleanup and purification | researchgate.net |

| Derivatization (Silylation) | Dibutyl phosphate, bis(2-ethylhexyl) phosphate | BSTFA, pyridine (B92270), TMCS | Petroleum | Increase volatility for GC analysis | digitaloceanspaces.comrsc.org |

| Derivatization (Alkylation) | Dialkyl Phosphate Metabolites | Pentafluorobenzyl bromide (PFBBr) | Urine | Increase volatility for GC-MS | nih.gov |

| Derivatization (Silylation) | Nerve Agent Degradation Products | N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | River water, Soil | Increase volatility for GC-MS | nih.gov |

Method Validation and Interference Mitigation Strategies in Environmental and Process Monitoring

The development of reliable analytical methods for monitoring Butyl dioctyl phosphate in environmental or industrial process samples requires rigorous validation and effective strategies to overcome matrix interferences. ykcs.ac.cncdc.gov

Method Validation: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ros.edu.pl Key validation parameters include linearity, accuracy, precision, recovery, and limits of detection (LOD) and quantification (LOQ). researchgate.netmdpi.com

Linearity: Establishes the concentration range over which the instrument response is proportional to the analyte concentration. ykcs.ac.cnros.edu.pl

Accuracy & Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through spike-recovery experiments, where a known amount of the analyte is added to a real sample and the percentage recovered is calculated. digitaloceanspaces.comykcs.ac.cn For example, a method for analyzing dibutyl phosphate in petroleum mixtures showed recoveries ranging from 92% to 120%. digitaloceanspaces.comrsc.org

Precision: Describes the degree of agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD). nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netnih.gov For dialkyl phosphate metabolites in urine, LODs of 0.1 to 0.15 ng/mL have been achieved. nih.gov

Interference Mitigation: Environmental and process samples are often highly complex, containing numerous compounds that can interfere with the analysis of the target analyte. mdpi.com Mitigating these interferences is crucial for accurate quantification.

Strategies include:

Selective Sample Preparation: Techniques like SPE and gel permeation chromatography (GPC) are used to remove interfering matrix components before instrumental analysis. nih.gov

Chromatographic Separation: High-resolution separation techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), can separate target analytes from co-eluting interferences. digitaloceanspaces.comresearchgate.net

Selective Detection: The use of selective detectors in chromatography, such as a flame photometric detector (FPD) for phosphorus compounds or mass spectrometry (MS), enhances specificity. researchgate.net High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide even greater selectivity by discriminating analytes from background noise based on exact mass or specific fragmentation patterns. nih.govresearchgate.net

Use of Standards: The use of an internal standard, a compound with similar chemical properties to the analyte added to the sample before preparation, can compensate for analyte loss during sample processing and for variations in instrument response. nih.gov Dibutyl phosphate has been used as an internal standard for the analysis of other dialkyl phosphates. nih.gov Surrogate standards are also added before extraction to monitor the efficiency of the entire analytical procedure. mdpi.com

By implementing these validation and interference mitigation strategies, robust and reliable methods can be developed for the monitoring of Butyl dioctyl phosphate in a variety of challenging matrices.

Table 3: Summary of Validation Data for Organophosphate Ester Analysis

| Analyte(s) | Method | Matrix | Recovery (%) | RSD (%) | LOD | Reference(s) |

|---|---|---|---|---|---|---|

| 15 OPEs | ASE-GC-MS | Soil, Sediment | 72.6 - 112.9 | 1.6 - 25.3 | 0.17 - 1.21 ng/g | ykcs.ac.cn |

| Dibutyl phosphate | Derivatization-GCxGC-FID | Petroleum Mixture | 92 - 120 | <10 | ~0.05 µg/mL | digitaloceanspaces.comresearchgate.net |

| 6 Dialkyl Phosphate Metabolites | SPE-Derivatization-GC-MS | Urine | - | 2 - 15 | 0.1 - 0.15 ng/mL | nih.gov |

| 7 OPEs | SPE-GC/MS | Dust, Soil | 67.9 - 117.4 | - | 1.4-15.7 ng/g (dust), 0.3-2.9 ng/g (soil) | researchgate.net |

Theoretical and Computational Chemistry Studies of Alkyl Phosphate Esters

Molecular Dynamics (MD) Simulations of Phosphate (B84403) Ester Systems

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in different environments. For alkyl phosphate esters, MD simulations are particularly useful for examining their behavior in solution and at interfaces.

Research on alkyl phosphate esters, particularly analogs like tri-n-butyl phosphate (TBP), has shown a distinct tendency for self-association and the formation of aggregates in non-polar organic solvents. researchgate.net MD simulations reveal that this aggregation is driven by the intermolecular interactions between the polar phosphate (PO) groups of the ester molecules. researchgate.net These polar cores associate with one another, while the non-polar alkyl chains (e.g., butyl groups) extend outwards into the organic diluent. researchgate.net

This self-assembly can lead to the formation of a bi-continuous phase, where the TBP molecules form a continuous, interconnected network within the solvent. researchgate.net This molecular organization significantly impacts the physical properties of the solution, leading to anomalously low diffusion constants for the phosphate ester, a finding that has been corroborated by experimental nuclear magnetic resonance (NMR) studies. researchgate.net Studies on dibutyl phosphoric acid (HDBP), a degradation product of TBP, also use MD simulations to understand how its presence contributes to the formation of supramolecular structures and aggregates in solvent extraction systems. escholarship.org

The behavior of alkyl phosphate esters at liquid-liquid interfaces, such as an oil-water interface, is critical for applications like solvent extraction. MD simulations have been employed to study these interfacial phenomena. When TBP is simulated at an oil-water interface, it is shown to form a bilayer structure at lower concentrations. researchgate.net At higher concentrations, the bulk bi-continuous structure observed in solution connects with this surface bilayer. researchgate.net

Simulations also investigate how factors like acidity affect interfacial properties. For instance, MD studies on the extraction of uranyl ions show that the predicted interface thickness increases with acidity, while the interfacial tension decreases. researchgate.net The choice of solvent can profoundly alter the potential energy surface of chemical reactions involving phosphate esters. nih.gov Solvents act as a dielectric continuum, altering the free energies of activation for reactions. nih.gov For example, the hydrolysis of dineopentyl phosphate proceeds much more rapidly in non-polar solvents like cyclohexane (B81311) and acetone (B3395972) than in water. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, especially those using Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules. This allows for the prediction of reactivity, reaction mechanisms, and various spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

For organophosphorus compounds, DFT calculations show that the HOMO is often localized around the phosphorus atom, while the LUMO may be concentrated on other parts of the molecule, such as a chlorine atom in trichloromethylphosphine oxide. This localization helps predict sites of nucleophilic or electrophilic attack. The reactivity of a molecule can be further described using global reactivity descriptors calculated from HOMO and LUMO energies.

| Parameter | Description | Relation to HOMO/LUMO |

|---|---|---|

| Ionization Potential (I) | The energy required to remove an electron from a molecule. | I ≈ -EHOMO |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | A ≈ -ELUMO |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | η = (I - A) / 2 |

| Electronic Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system. | μ = -(I + A) / 2 |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | ω = μ2 / 2η |

This table outlines key chemical reactivity parameters that can be derived from HOMO and LUMO energies calculated via DFT.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving phosphate esters, such as hydrolysis. Hydrolysis is a critical degradation pathway for these compounds. osti.gov Theoretical studies can map the potential energy surface of the reaction, identifying transition states and intermediates. For phosphate monoesters, hydrolysis can proceed through different pathways, including associative (where the nucleophile adds before the leaving group departs) and dissociative (where the leaving group departs first) mechanisms. researchgate.net

Computational Approaches for Structure-Property and Structure-Application Relationship Studies

Computational models are widely used to establish relationships between the chemical structure of a molecule and its physical properties or biological activity. These Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are valuable for predicting the behavior of new or untested compounds. nih.gov

For organophosphate (OP) compounds, QSAR models have been developed to predict a range of properties, including their potential to cause organophosphate-induced delayed neuropathy (OPIDN). nih.gov These models correlate biological activity with various molecular descriptors calculated from the compound's structure. Descriptors can include topological indices, electronic properties (like charge and dipole moment), and hydrophobicity (log P). nih.gov For example, a QSAR study on the inhibition of neuropathy target esterase (NTE) by OPs found correlations between the "aging" index of the inhibited enzyme and descriptors like molecular depth and dipole moment. nih.gov Similarly, QSAR models based on molecular interaction fields (MIF) have been built to predict the acute toxicity of OPs towards insects, showing that hydrogen bonding and hydrophobicity play significant roles. nih.gov These computational approaches are essential for screening compounds and guiding the design of new molecules with desired properties. nih.gov

Modeling of Extraction Equilibria and Transport Phenomena

The design, optimization, and control of solvent extraction processes involving alkyl phosphate esters rely heavily on mathematical models that describe both the final equilibrium state and the kinetic behavior of the system. While specific research on butyl dioctyl phosphate is limited in publicly accessible literature, the principles of modeling can be effectively demonstrated through studies on analogous and widely used trialkyl phosphates, such as tri-n-butyl phosphate (TBP). These models are crucial for applications ranging from hydrometallurgy to the reprocessing of nuclear fuels.

Modeling of Extraction Equilibria

Modeling extraction equilibria aims to define the chemical composition of the extracted metal-ligand complex and to determine the thermodynamic equilibrium constant of the extraction reaction. This provides a quantitative measure of the extractant's efficiency and selectivity.

Slope Analysis: A conventional method for determining the stoichiometry of extracted species is the slope analysis technique. For a typical extraction of a metal ion (Mⁿ⁺) from an acidic aqueous solution by a neutral extractant like a trialkyl phosphate (E) in an organic diluent, the general equilibrium can be expressed as:

Mⁿ⁺(aq) + nA⁻(aq) + sE(org) ⇌ MAₙ·sE(org)

Here, (aq) and (org) denote the aqueous and organic phases, respectively, A⁻ is the counter-ion, and 's' is the solvation number (the number of extractant molecules associated with the metal complex). The distribution ratio (D), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase, is related to the extractant concentration. By plotting log(D) against log([E]org) while keeping other parameters constant, a straight line is typically obtained. The slope of this line reveals the solvation number 's', providing insight into the structure of the extracted complex. For example, studies on palladium extraction with TBP have utilized this method to determine the nature of the extracted species. researchgate.net

Computational Chemistry Studies: Modern computational methods, particularly Density Functional Theory (DFT), offer powerful tools for elucidating extraction mechanisms at the molecular level. acs.orgacs.org DFT calculations can predict the structures of metal-extractant complexes, their stability, and the thermodynamics of the extraction process. These theoretical insights complement experimental findings and can explain observed selectivities. acs.org

For instance, DFT has been employed to investigate the selective extraction of lithium from brines containing various alkali and alkaline earth metals using TBP. acs.org Calculations of Gibbs free energy changes and binding energies can reveal the thermodynamic favorability of forming specific metal-TBP complexes. acs.org Such studies have shown that in the TBP-FeCl₃ system, the preferential binding of TBP to Li⁺ over Na⁺, K⁺, and Mg²⁺ is a key factor in its selective extraction. acs.org

Detailed research findings from a DFT study on the extraction of various cations by TBP are presented below.

| Cationic Complex | Gibbs Free Energy Change (ΔG) of Cation Exchange (kcal/mol) | Equilibrium Constant (log K) of Cation Exchange | Binding Energy of Cation with TBP (kcal/mol) |

|---|---|---|---|

| Li(H₂O)₂(TBP)₂⁺ | -1.77 | 1.30 | -34.50 |

| Na(H₂O)₄(TBP)₂⁺ | -0.68 | 0.50 | -26.68 |

| K(H₂O)₄(TBP)₂⁺ | -0.27 | 0.20 | -20.76 |

| Mg(H₂O)₄(TBP)₂²⁺ | -1.23 | 0.90 | -57.85 |

Table 1: Calculated thermodynamic parameters for the exchange and binding of various cations with TBP in a solvent extraction system, based on DFT calculations. Data sourced from studies on lithium extraction. acs.org

Modeling of Transport Phenomena

While equilibrium models describe the final state of an extraction system, transport phenomena models focus on the kinetics, or the rate at which equilibrium is approached. The rate of extraction is critical for designing industrial-scale equipment like mixer-settlers and centrifugal extractors.

Diffusion of reactants through the bulk aqueous phase to the liquid-liquid interface.

Chemical reaction at the interface to form the extractable complex.

Diffusion of the product complex from the interface into the bulk organic phase.

Kinetic Models: The development of a kinetic model requires identifying the rate-determining step. This is often achieved by studying how the extraction rate varies with different experimental parameters. mdpi.comresearchgate.net The dependence of the extraction rate on factors like stirring speed, interfacial area, temperature, and reactant concentrations helps to distinguish between a diffusion-controlled and a reaction-kinetics-controlled process. mdpi.comsemanticscholar.org

Diffusion Control: If the extraction rate is strongly dependent on the stirring speed, it suggests that the process is limited by the diffusion of species to or from the interface. mdpi.com

Chemical Reaction Control: If the rate is independent of stirring speed but sensitive to temperature (allowing for calculation of activation energy), the chemical reaction at the interface is likely the rate-limiting step. researchgate.net